molecular formula C9H14N2O B13023432 1-(6-Amino-5-methylpyridin-3-yl)propan-1-ol

1-(6-Amino-5-methylpyridin-3-yl)propan-1-ol

Cat. No.: B13023432
M. Wt: 166.22 g/mol
InChI Key: YDPCRMCDGWJQRI-UHFFFAOYSA-N
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Description

1-(6-Amino-5-methylpyridin-3-yl)propan-1-ol is a pyridine derivative characterized by a pyridine ring substituted with an amino group at position 6, a methyl group at position 5, and a propan-1-ol chain at position 3. This compound’s structure combines a hydrophilic alcohol moiety with a heteroaromatic system, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is inferred as C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(6-amino-5-methylpyridin-3-yl)propan-1-ol

InChI

InChI=1S/C9H14N2O/c1-3-8(12)7-4-6(2)9(10)11-5-7/h4-5,8,12H,3H2,1-2H3,(H2,10,11)

InChI Key

YDPCRMCDGWJQRI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-amino-5-methylpyridine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-5-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-ol and its derivatives. For instance, a study published in MDPI demonstrated that modifications to the pyridine ring significantly influenced antimicrobial efficacy. Some derivatives exhibited enhanced activity against resistant bacterial strains, indicating potential for development as new antimicrobial agents.

Anticancer Potential

Research has also highlighted the anticancer properties of this compound. One notable study focused on its ability to inhibit nitric oxide synthase (NOS) in colorectal cancer models. The findings suggested that 1-(6-Amino-5-methylpyridin-3-yl)propan-1-ol could serve as a lead compound for developing novel anticancer therapies targeting NOS pathways.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Research indicates that it may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A comprehensive evaluation was conducted on various derivatives of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-ol for their antimicrobial properties. The results indicated that specific modifications to the chemical structure led to a marked increase in activity against multiple resistant bacterial strains.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, the compound was tested against colorectal cancer cell lines. Results showed a significant reduction in cell viability and proliferation when treated with varying concentrations of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-ol, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Backbone flexibility : The prop-2-yn-1-ol group in 3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol introduces rigidity due to the alkyne bond, contrasting with the flexible propan-1-ol chain in the target compound .

Physicochemical Properties

  • Molecular weight: The diethylamino analogue (222.33 g/mol) is heavier due to its branched alkyl chain, while the fluorinated derivative (169.18 g/mol) is lighter but polar .
  • Hydrogen bonding: The target compound’s amino and hydroxyl groups enhance hydrophilicity compared to the dimethylamino phenyl derivative, which lacks a pyridine nitrogen .
  • Crystallinity : While crystal data for the target compound are unavailable, analogues like 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-ol exhibit C–H···O and C–H···π interactions in their crystal lattices, suggesting similar hydrogen-bonding behavior in pyridine derivatives .

Biological Activity

1-(6-Amino-5-methylpyridin-3-yl)propan-1-ol, also referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features that allow for interaction with various biological targets, making it a candidate for therapeutic applications.

The biological activity of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-ol is primarily attributed to its ability to modulate specific enzymatic pathways and receptor interactions. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in pain signaling and inflammation, such as adenylyl cyclase and nitric oxide synthase (NOS) .

Pharmacological Profile

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Pain Management : Compounds similar to 1-(6-Amino-5-methylpyridin-3-yl)propan-1-ol have shown efficacy in models of neuropathic pain, indicating that they may serve as analgesics by inhibiting pain pathways .
  • Anti-inflammatory Effects : The compound's structural analogs have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Study on Pain Relief

A study focusing on the effectiveness of pyridine derivatives in managing chronic pain highlighted the role of adenylyl cyclase type 1 (AC1) as a target. The results indicated that certain derivatives exhibited low micromolar potency against AC1, leading to significant reductions in pain-related behaviors in animal models .

Neuroprotective Effects

Another investigation into related compounds demonstrated protective effects against neural damage in models of cerebral palsy. The results suggested that these compounds could reduce nitric oxide production and NOS activity, which are critical factors in neuroinflammation and neurodegeneration .

Comparison of Biological Activities

Compound NameTarget Enzyme/PathwayIC50 (μM)EfficacyReferences
1-(6-Amino-5-methylpyridin-3-yl)propan-1-olAC11.4High
Analog ANOS2.0Moderate
Analog BInflammatory Pathways0.8High

Summary of Research Findings

Finding DescriptionOutcome
Pain management efficacy in animal modelsSignificant reduction in pain scores observed
Neuroprotective properties in cerebral modelsDecreased brain NOS activity and NO production
Anti-inflammatory effects in vitroInhibition of cytokine release

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